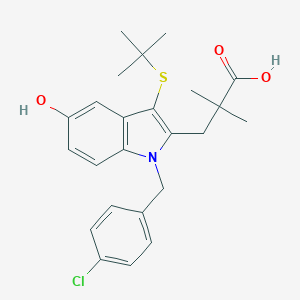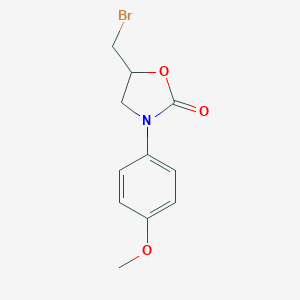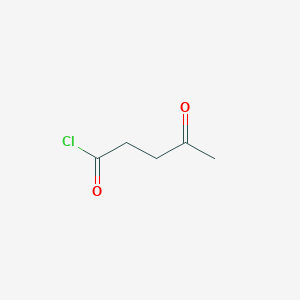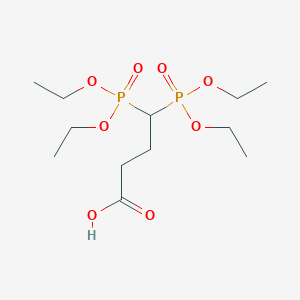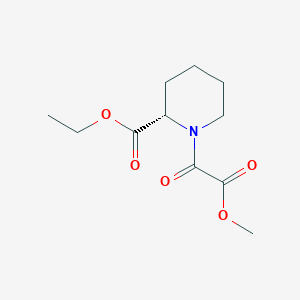
(2S,2'S)-2,2'-Bipyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S,2’S)-2,2’-Bipyrrolidine” is a chemical compound with the empirical formula C8H16N2 . It is also known by the synonyms (S,S)-2,2′-Bipyrrolidine and (S,S)-2,2′-Bipyrrolidinyl . The CAS number for this compound is 124779-66-4 .
Molecular Structure Analysis
The molecular weight of “(2S,2’S)-2,2’-Bipyrrolidine” is 140.23 . The InChI (IUPAC International Chemical Identifier) string for this compound is 1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2 .Scientific Research Applications
-
Application in Structural Chemistry
- Summary of the Application : The compound (2S,2’S,4R,5S,5’R)-2,2’-Di-tert-butyl-4-hydroxy-5,5’-dimethyl-4,5’-bi (1,3-dioxolanyl)-4’-one, which is formed by base-induced dimerisation of (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one, has been studied .
- Methods of Application : The structure of the product was confirmed by X-ray diffraction .
- Results or Outcomes : The product was shown to be the title compound and not the isomeric fused-ring 1,3-dioxolane/1,3-dioxane-4-one structure proposed by previous researchers .
-
Application in Drug Diffusion Studies
- Summary of the Application : The diffusion coefficients of drugs and other small molecules, including stereoisomers of loxoprofen, were estimated using molecular modeling .
- Methods of Application : Stable conformations of small molecules were first calculated by molecular modeling. A simple radius rs and an effective radius re were then proposed and estimated using the stable conformers with the van der Waals radii of atoms. The diffusion coefficients were finally calculated with the Stokes–Einstein equation .
- Results or Outcomes : The results showed that, for the molecules with strong hydration ability, the diffusion coefficients are best given by re and for other compounds, rs provided the best coefficients, with a reasonably small deviation of 0.3 × 10 −6 cm 2 /s from the experimental data .
- Application in Structural Chemistry
- Summary of the Application : The compound “(2S,2’S)-2,2’-Bis[1,4,7,10,13-pentaoxacyclopentadecane]” has been studied for its structure .
- Methods of Application : The structure of the compound was determined using various techniques, including X-ray diffraction .
- Results or Outcomes : The structure of the compound was successfully determined .
- Application in Structural Chemistry
- Summary of the Application : The compound “(2S,2’S)-2,2’-Bis[1,4,7,10,13-pentaoxacyclopentadecane]” has been studied for its structure .
- Methods of Application : The structure of the compound was determined using various techniques, including X-ray diffraction .
- Results or Outcomes : The structure of the compound was successfully determined .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHVTVSAFRAXPA-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)[C@@H]2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,2'S)-2,2'-Bipyrrolidine | |
CAS RN |
124779-66-4 |
Source


|
| Record name | (S,S)-2,2'-Bipyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


